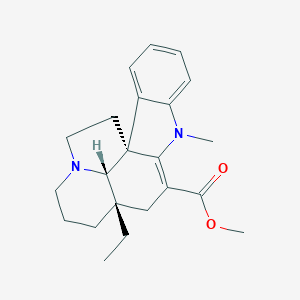

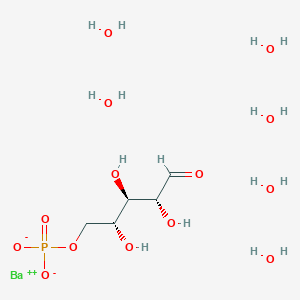

Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate (BTP) is a phosphate ester of barium, an alkaline earth metal, and is an important component of many biochemical pathways. BTP has been studied in the context of biochemical and physiological processes and has been found to have a variety of applications in scientific research.

Applications De Recherche Scientifique

Structural Insights from Nuclear Magnetic Resonance

Nuclear magnetic resonance (NMR) has provided significant insights into the structures of phosphate and phosphate-containing glasses. These materials, which include alkali and alkaline earth phosphates, aluminophosphates, and others, are studied for their unique structural environments and implications for physical and chemical behaviors. The local structural environments revealed by NMR data contribute to understanding the functionality of phosphate-based materials in various applications (Kirkpatrick & Brow, 1995).

Synthesis and Properties for Bone Substitution

The synthesis and physico-chemical properties of β-tricalcium phosphate (β-TCP) and α-tricalcium phosphate (α-TCP) highlight their importance as synthetic bone graft substitutes. β-TCP, known for its osteoconductivity and osteoinductivity, aids in bone defects regeneration. Understanding its physico-chemical properties is crucial for enhancing its clinical outcomes. Similarly, α-TCP's solubility and rapid conversion to hydroxyapatite make it a valuable component in bone repair materials. These properties link closely to their in vivo response and potential for aiding in bone regeneration (Bohner, Santoni, & Döbelin, 2020); (Carrodeguas & de Aza, 2010).

Dental Applications

Amorphous calcium phosphate (ACP) has shown better osteoconductivity and biodegradability than tricalcium phosphate and hydroxyapatite in vivo. Its ability to enhance mesoblast alkaline phosphatase activity, cell proliferation, and adhesion makes ACP a promising candidate for tissue repair and regeneration, as well as a potential remineralizing agent for dental applications (Zhao, Liu, Sun, & Yang, 2012).

Biomedical and Technological Applications of Metal Phosphates

Metal phosphates like zirconium and titanium phosphates have been extensively studied for their industrial and medicinal applications, particularly in drug delivery systems. The variations in their chemical structures and morphologies suggest potential for broader technological and biomedical uses, highlighting the ongoing interest in these compounds (Amghouz, García, & Adawy, 2022).

Sintering of Calcium Phosphate Bioceramics

The sintering behavior of calcium phosphate ceramics, crucial for bone tissue engineering applications, involves a balance between densification and grain growth. Various sintering techniques, including conventional and non-conventional methods, are reviewed for their effectiveness in producing bioceramics that are physicochemically stable and conducive to bone repair (Champion, 2013).

Phosphorus Recovery and Environmental Sustainability

The scarcity of phosphorus resources and the development of phosphorus recovery techniques from wastewater are addressed, emphasizing the need for sustainable management of this critical element. Full-scale recovery methods are technologically feasible, yet economic and policy challenges hinder their global implementation. This highlights the importance of advancing phosphorus recovery technologies to ensure environmental sustainability and resource efficiency (Desmidt, Ghyselbrecht, Zhang, Pinoy, Van der Bruggen, Verstraete, Rabaey, & Meesschaert, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such as ribose-5-phosphate isomerase and phosphopentomutase .

Mode of Action

The compound exerts its effects by binding to proteins within the body and inducing alterations in their activity . Through its binding, it modifies the structure of proteins, subsequently influencing their activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves the protection of the hydroxyl groups followed by phosphorylation of the protected alcohol. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "2,3,4-trihydroxy-5-oxopentyl alcohol", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Barium chloride (BaCl2)", "Sodium phosphate monobasic (NaH2PO4)", "Sodium phosphate dibasic (Na2HPO4)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Toluene", "Ethanol" ], "Reaction": [ "Protection of the hydroxyl groups of 2,3,4-trihydroxy-5-oxopentyl alcohol with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM) and toluene to yield Boc-protected alcohol", "Phosphorylation of the Boc-protected alcohol with phosphoryl chloride (POCl3) and triethylamine (TEA) in dichloromethane (DCM) to yield Boc-protected phosphate", "Removal of the Boc protecting groups with 1 M hydrochloric acid (HCl) in methanol (MeOH) to yield the desired compound", "Addition of barium chloride (BaCl2) to the product in ethanol to yield Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate" ] } | |

Numéro CAS |

15673-79-7 |

Formule moléculaire |

C5H11BaO8P |

Poids moléculaire |

367.44 g/mol |

Nom IUPAC |

barium(2+);(2,3,4-trihydroxy-5-oxopentyl) phosphate |

InChI |

InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); |

Clé InChI |

SHTTVGFQKZHPCD-UHFFFAOYSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Ba] |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

SMILES canonique |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Ba] |

Autres numéros CAS |

15673-79-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.